molecular formula C8H15NO B2892765 3-Cyclopropyl-3-methylmorpholine CAS No. 1866558-79-3

3-Cyclopropyl-3-methylmorpholine

Cat. No.: B2892765
CAS No.: 1866558-79-3
M. Wt: 141.214
InChI Key: JYWQUNJJKAOYAR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylmorpholine is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol It is characterized by a morpholine ring substituted with a cyclopropyl and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylmorpholine typically involves the cyclization of amino alcohols with α-haloacid chlorides . A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, starting from 1,2-amino alcohols, the compound can be synthesized through a series of reactions involving cyclization and reduction under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The morpholine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Cyclopropyl-3-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylmorpholine involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The morpholine ring can interact with various biological targets, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the cyclopropyl and methyl substitutions.

    N-Methylmorpholine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.

Uniqueness: 3-Cyclopropyl-3-methylmorpholine is unique due to the presence of both the cyclopropyl and methyl groups on the morpholine ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7-2-3-7)6-10-5-4-9-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQUNJJKAOYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866558-79-3
Record name 3-cyclopropyl-3-methylmorpholine
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